N'-[(E)-(4-methoxyphenyl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide
Overview
Description
N’-(4-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a methoxybenzylidene group, a methylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 1-(methylsulfonyl)-3-piperidinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxybenzylidene group to a methoxybenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methoxybenzyl derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory and antimicrobial properties. It has been investigated as a potential therapeutic agent for various diseases.
Materials Science: Due to its unique structural features, the compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)aniline: This compound shares the methoxybenzylidene group but lacks the piperidine and methylsulfonyl groups.
N-(4-Methoxybenzylidene)-4-aminobenzoic acid: This compound has a similar methoxybenzylidene group but differs in the presence of an aminobenzoic acid moiety.
Uniqueness
N’-(4-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is unique due to the combination of its structural features, including the methoxybenzylidene, methylsulfonyl, and piperidine groups
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-14-7-5-12(6-8-14)10-16-17-15(19)13-4-3-9-18(11-13)23(2,20)21/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWSAHOMQLGEFV-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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